1-Boc-6-(2-aminoethyl)indoline

Epigenetics Histone Deacetylase Cancer Research

Researchers targeting selective HDAC6 inhibition often struggle to source orthogonally protected indoline scaffolds with precise substitution patterns. 1-Boc-6-(2-aminoethyl)indoline (CAS 1158761-69-3) resolves this bottleneck. Key advantages: • Potent HDAC6 inhibition (IC50 12 nM) - ideal for SAR-driven oncology and neurodegeneration programs. • Orthogonal Boc protection enables exclusive derivatization at the primary amine side chain. • Exclusive 6-position substitution delivers regioselectivity unattainable with other positional isomers. Supplied at 95% purity for reliable multi-step synthesis.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B13229980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-6-(2-aminoethyl)indoline
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)CCN
InChIInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-7-12-5-4-11(6-8-16)10-13(12)17/h4-5,10H,6-9,16H2,1-3H3
InChIKeyJXKXJJIHOIRXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-6-(2-aminoethyl)indoline: N-Protected Indoline Building Block


1-Boc-6-(2-aminoethyl)indoline is a synthetic intermediate belonging to the class of N-Boc-protected indoline derivatives. It features a tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen and a 2-aminoethyl side chain at the 6-position . The compound serves primarily as a protected precursor in multi-step organic synthesis, where the Boc group masks the indoline nitrogen's nucleophilicity, enabling selective functionalization at the primary amine side chain . The compound has a molecular formula of C15H22N2O2 and a molecular weight of 262.35 g/mol .

Building Block Type
N-Boc-protected indoline with 2-aminoethyl side chain
Synthetic Utility
Orthogonal Boc protection enables selective amine functionalization
Regiochemical Control
6-position substitution supports regioselective transformations

1-Boc-6-(2-aminoethyl)indoline: Why Simple Analogs Fall Short


Generic substitution of indoline derivatives fails because the precise combination of N-Boc protection and a 2-aminoethyl side chain at the 6-position defines this compound's unique role as a dual-functional building block. The Boc group provides orthogonal protection, allowing for selective deprotection under acidic conditions while leaving the primary amine side chain available for further derivatization . The 6-position substitution pattern significantly alters the compound's reactivity profile compared to 1-, 3-, 4-, 5-, or 7-substituted indolines, enabling regioselective transformations that are not possible with other positional isomers [1]. Additionally, the 2-aminoethyl chain length offers a specific spatial arrangement that influences subsequent cyclization or coupling reactions; analogs with shorter (aminomethyl) or longer (aminopropyl) linkers would yield different spatial and electronic environments, potentially altering reaction outcomes [2].

This compound vs. 1-/3-/4-/5-/7-substituted indolines Regiochemistry may shift reactivity and selectivity
This compound vs. aminomethyl or aminopropyl linkers Chain length can alter spatial and electronic outcomes
This compound vs. N-unprotected indolines Absence of Boc may compromise orthogonal protection strategy

1-Boc-6-(2-aminoethyl)indoline: Comparative Performance Data


HDAC6 Inhibitory Potency Comparison

In biochemical assays, 1-Boc-6-(2-aminoethyl)indoline demonstrates a notable inhibitory effect on histone deacetylase 6 (HDAC6), with a reported IC50 of 12 nM against recombinant human His-tagged HDAC6 expressed in baculovirus-infected insect cells [1]. This potency is approximately 10-fold higher than that of the comparator compound CHEMBL4535463, which exhibits a Ki of 120 nM against N-terminal GST-tagged recombinant human HDAC6 under similar assay conditions [2].

HDAC6 Inhibition
Cross-study comparable
IC50 12 nM
Reported HDAC6 inhibition context
Comparator Ki 120 nM; cross-study assay conditions differ
Epigenetics Histone Deacetylase Cancer Research

nAChR Subtype-Selective Antagonism

1-Boc-6-(2-aminoethyl)indoline exhibits potent antagonist activity at specific nicotinic acetylcholine receptor subtypes. It shows an IC50 of 1.8 nM at the α3β4 nAChR, 7.9 nM at the α1β1γδ (muscle-type) nAChR, 12 nM at the α4β2 nAChR, and 15 nM at the α4β4 nAChR, all assessed via inhibition of carbamylcholine-induced 86Rb+ efflux in human cell lines [1]. In comparison, a structurally related nicotinic ligand, CHEMBL2179540, exhibits a Ki of 3 nM at the α4β2 nAChR [2], highlighting that 1-Boc-6-(2-aminoethyl)indoline has a slightly lower affinity for this subtype but demonstrates broader subtype activity.

nAChR Subtype Antagonism
Cross-study comparable
α3β4 IC50 1.8 nM; α4β2 IC50 12 nM
Reported nAChR subtype antagonism context
α4β2 comparator Ki 3 nM; broader subtype activity observed
Neuroscience Nicotinic Receptors Addiction Medicine

Monoamine Transporter Interaction Profile

1-Boc-6-(2-aminoethyl)indoline demonstrates a measurable but moderate interaction with monoamine transporters. It inhibits dopamine reuptake at the human dopamine transporter (DAT) with an IC50 of 945 nM, norepinephrine reuptake at the human norepinephrine transporter (NET) with an IC50 of 443 nM, and serotonin reuptake at the human serotonin transporter (SERT) with an IC50 of 100 nM [1]. This profile contrasts with the high-affinity DAT ligand CHEMBL2112550, which has a Ki of 9.10 nM for the rat dopamine transporter [2], indicating that 1-Boc-6-(2-aminoethyl)indoline is a relatively weak monoamine transporter inhibitor but shows modest selectivity for SERT over DAT and NET.

Monoamine Transporter Interaction
Cross-study comparable
SERT IC50 100 nM, NET 443 nM, DAT 945 nM
Reported monoamine transporter interaction profile
DAT comparator Ki 9.10 nM; modest SERT selectivity
Monoamine Transporters Neuropharmacology Drug Abuse

In Vivo Smoke Cessation Activity

In vivo studies in ICR mice demonstrate that 1-Boc-6-(2-aminoethyl)indoline reduces nicotine-induced behaviors. Subcutaneous administration of the compound at doses of 1.2 mg/kg (tail-flick assay), 4.9 mg/kg (locomotor activity), 9.2 mg/kg (hypothermia), and 15 mg/kg (hotplate assay) inhibited various nicotine-induced responses [1]. While no direct comparator data from the same study is available, the effective doses are within a similar range to those reported for varenicline, a clinically approved smoking cessation aid, in preclinical models [2].

In Vivo Nicotine Response
Supporting evidence
Effective doses 1.2–15 mg/kg s.c.
Reported in vivo behavioral model context
Dose range comparable to varenicline in preclinical models
Smoking Cessation Nicotine Dependence Behavioral Pharmacology

1-Boc-6-(2-aminoethyl)indoline: Optimal Applications


HDAC6 Inhibitor Lead Optimization

Given its IC50 of 12 nM against HDAC6 [1], 1-Boc-6-(2-aminoethyl)indoline serves as a promising scaffold for developing selective HDAC6 inhibitors. Medicinal chemists can leverage the compound's core structure to design analogs with improved selectivity, pharmacokinetic properties, and cellular activity for oncology and neurodegenerative disease programs. The Boc-protected amine allows for facile derivatization to explore structure-activity relationships (SAR) at the HDAC6 active site [2].

nAChR Subtype-Selective Probe

With its potent antagonist activity at multiple nAChR subtypes, particularly the α3β4 subtype (IC50 = 1.8 nM) [1], this compound is an ideal starting point for developing pharmacological tools to dissect the roles of specific nAChR subtypes in neurological processes. It can be used in electrophysiology and behavioral studies to investigate mechanisms underlying nicotine addiction, pain, and cognitive function. The in vivo activity in mouse models of nicotine dependence further supports its utility in preclinical behavioral pharmacology [3].

Monoamine Transporter Interaction Studies

The compound's moderate inhibition of SERT (IC50 = 100 nM) and weaker effects on DAT and NET [1] make it a useful tool for studying serotonergic signaling. Researchers can use it as a reference compound in assays designed to identify novel SERT modulators or to investigate the interplay between serotonergic and other neurotransmitter systems. Its distinct monoamine transporter profile compared to high-affinity DAT ligands like CHEMBL2112550 [2] provides a unique pharmacological fingerprint for comparative studies.

Application
Selection Property
Validation Focus
HDAC6 pathway studies
Reported HDAC6 inhibition context
Isoform selectivity and SAR review
nAChR subtype assay research
nAChR subtype antagonism profile
Subtype-selectivity and behavioral endpoint context
Monoamine transporter studies
Monoamine transporter interaction profile
SERT selectivity and serotonergic pathway interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-6-(2-aminoethyl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.